(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
“(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Scientific Research Applications
Corrosion Inhibition
One study focuses on the use of 1,2,3-triazole derivatives as corrosion inhibitors for mild steel in acidic mediums. Compounds with similar structures to the specified chemical were investigated for their ability to protect mild steel surfaces from corrosion in acidic conditions. The findings suggest that triazole derivatives exhibit promising corrosion inhibition efficiency, attributed to their adsorption onto the metal surface and the electronic interactions between the compound and the metal atoms (Ma et al., 2017).
Antitubercular Activity
Another application is in the field of antitubercular drug development. Certain derivatives of piperidines and triazoles have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. These studies highlight the potential of these compounds in developing new treatments for tuberculosis, especially given the emergence of resistant strains of the bacteria (Bisht et al., 2010).
Pharmaceutical Development
Research into structurally similar compounds has also explored their potential in pharmaceutical applications, such as their use in synthesizing novel molecules with significant biological activities. For instance, certain triazole and piperidine derivatives have been synthesized and characterized, with studies on their cytotoxicity and potential pharmacokinetic properties, indicating the broad applicability of this chemical class in drug development and medicinal chemistry (Govindhan et al., 2017).
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives can interact with a variety of biological targets, but without specific studies on this compound, it’s difficult to identify its primary targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Piperidine derivatives can act as inhibitors, agonists, or antagonists of their targets, depending on their specific structure and the nature of the target .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Piperidine derivatives can be involved in a wide range of biochemical pathways due to their diverse biological activities .
Biochemical Analysis
Biochemical Properties
(1-(1-(2-fluoroethyl)piperidin-4-yl)-1H-1,2,3-triazol-4-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinase enzymes, potentially inhibiting their activity. This interaction can modulate signaling pathways that are crucial for cellular functions. Additionally, the compound may interact with transport proteins, influencing the transport of ions and other molecules across cell membranes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, the compound may activate or inhibit specific signaling cascades, resulting in changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, it can affect cellular metabolism by modulating the activity of metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound may inhibit kinase enzymes by binding to their active sites, preventing substrate phosphorylation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s bioavailability and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells by membrane transporters, influencing its intracellular concentration and distribution. Additionally, binding to specific proteins can facilitate its transport across cellular membranes and into target tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
Properties
IUPAC Name |
[1-[1-(2-fluoroethyl)piperidin-4-yl]triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c11-3-6-14-4-1-10(2-5-14)15-7-9(8-16)12-13-15/h7,10,16H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCUNVFYHHJTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)CO)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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